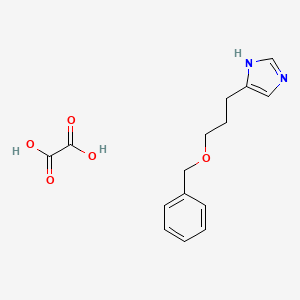Proxyfan oxalate
CAS No.:
Cat. No.: VC7319830
Molecular Formula: C15H18N2O5
Molecular Weight: 306.31 g/mol
* For research use only. Not for human or veterinary use.

| Molecular Formula | C15H18N2O5 |
|---|---|
| Molecular Weight | 306.31 g/mol |
| IUPAC Name | oxalic acid;5-(3-phenylmethoxypropyl)-1H-imidazole |
| Standard InChI | InChI=1S/C13H16N2O.C2H2O4/c1-2-5-12(6-3-1)10-16-8-4-7-13-9-14-11-15-13;3-1(4)2(5)6/h1-3,5-6,9,11H,4,7-8,10H2,(H,14,15);(H,3,4)(H,5,6) |
| Standard InChI Key | QVMZCQMJBQSPSW-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O |
| Canonical SMILES | C1=CC=C(C=C1)COCCCC2=CN=CN2.C(=O)(C(=O)O)O |
Chemical Identity and Structural Properties
Molecular Characteristics
Proxyfan oxalate, chemically designated as 4-[3-(phenylmethoxy)propyl]-1H-imidazole oxalate, is the oxalate salt of the free base proxyfan (C13H16N2O). The addition of oxalic acid (C2H2O4) increases its molecular weight to 306.32 g/mol compared to the free base’s 216.28 g/mol . The compound’s structure features an imidazole ring linked to a phenoxypropyl chain, a configuration critical for its interaction with the histamine H3 receptor’s binding pocket .
Table 1: Physical and Chemical Properties of Proxyfan Oxalate
Analytical Validation
Batch-specific analyses confirm the compound’s structural integrity. Nuclear magnetic resonance (1H NMR) and mass spectrometry align with theoretical predictions, while thin-layer chromatography (TLC) in a dichloromethane-methanol-ammonia system yields an Rf of 0.42 . Microanalytical data show close agreement between observed and theoretical values for carbon (58.98% vs. 58.82%), hydrogen (5.94% vs. 5.92%), and nitrogen (9.09% vs. 9.15%) .
Pharmacological Profile and Mechanism of Action
Protean Agonism at H3 Receptors
Proxyfan oxalate’s hallmark is its protean agonism—a phenomenon where a ligand elicits divergent receptor conformations, leading to system-dependent functional outcomes . In recombinant systems, it acts as:
-
Full agonist: Maximally inhibits forskolin-induced cAMP production (70–80% efficacy) .
-
Partial inverse agonist: Reduces basal [3H]-arachidonic acid release by 40% in neuronal cultures .
-
Neutral antagonist: Blocks histamine release in tuberomammillary neurons without intrinsic activity .
This functional plasticity arises from the H3 receptor’s ability to adopt multiple active states, with proxyfan stabilizing distinct conformations depending on local G protein availability .
Signaling Pathway Modulation
The compound differentially engages downstream effectors:
-
cAMP/PKA pathway: Partial agonism (EC50 = 12 nM) via Gi/o coupling .
-
MAPK cascade: Activates ERK1/2 phosphorylation at 100 nM, suggesting β-arrestin-mediated signaling .
-
Arachidonic acid metabolism: Inverse agonism reduces phospholipase A2 activity, highlighting constitutive receptor activity .
Table 2: Functional Effects of Proxyfan Oxalate Across Experimental Systems
Research Applications and Experimental Findings
Neuromodulation and Cognitive Effects
Baldi et al. demonstrated that systemic proxyfan administration (1 mg/kg, i.p.) enhances fear memory consolidation in rats, increasing freezing time by 150% in contextual fear conditioning tests . This effect correlates with increased hippocampal NMDA receptor phosphorylation, suggesting H3 receptor modulation of glutamatergic plasticity .
Receptor Conformational Studies
Krueger’s work revealed that proxyfan’s efficacy inversely correlates with cellular G protein levels—exhibiting full agonism in Gαi-overexpressing cells but inverse agonism in native tissues with lower G protein density . This finding underscores the role of cellular microenvironment in determining ligand pharmacology.
Comparative Pharmacology of H3 Ligands
Proxyfan’s protean activity contrasts with classical H3 agents:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume